Welcome to the BenchChem Online Store!
molecular formula C6H4ClFN2 B8573025 2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

2-Chloro-4-(difluoromethyl)-5-fluoropyrimidine

Cat. No. B8573025
M. Wt: 158.56 g/mol
InChI Key: JAXHITJVHCTUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242984B2

Procedure details

A solution of OsO4 in water (0.015 g/ml, 265 mL) was added into a 10-L 4-necked round-bottom flask with 2-chloro-4-ethenyl-5-fluoropyrimidine (303 g, 1.24 mol, 1.00 equiv, 65%), tetrahydrofuran (2400 mL) and water (1600 mL). This was followed by the addition of NaIO4(424 g, 1.94 mol, 1.56 equiv, 98%), in portions at 0-10° C. The resulting solution was stirred for 60 min at 0-10° C. in a water/ice bath. The resulting solution was diluted with water (4 L), then extracted with ethyl acetate (5×1000 mL). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:5) to afford (2-chloro-5-fluoropyrimidin-4-yl)methanediol as a white solid and (2-chloro-5-fluoropyrimidin-4-yl)methanediol as a yellow oil.
[Compound]
Name
NaIO4
Quantity
424 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
303 g
Type
reactant
Reaction Step Three
Quantity
2400 mL
Type
reactant
Reaction Step Three
Name
Quantity
265 mL
Type
reactant
Reaction Step Three
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=C)[C:5]([F:10])=[CH:4][N:3]=1.[O:11]1CCCC1.[OH2:16]>O=[Os](=O)(=O)=O>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([OH:11])[OH:16])[C:5]([F:10])=[CH:4][N:3]=1

Inputs

Step One
Name
NaIO4
Quantity
424 g
Type
reactant
Smiles
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
303 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C=C)F
Name
Quantity
2400 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
265 mL
Type
reactant
Smiles
O
Name
Quantity
1600 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 60 min at 0-10° C. in a water/ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with ethyl acetate/petroleum ether (1:5)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.